molecular formula C20H16FN3O4 B2402594 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921850-44-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2402594
CAS No.: 921850-44-4
M. Wt: 381.363
InChI Key: PMMTVBSIKLSHEX-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-15-4-1-13(2-5-15)16-6-8-19(25)24(23-16)10-9-22-20(26)14-3-7-17-18(11-14)28-12-27-17/h1-8,11H,9-10,12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMTVBSIKLSHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyridazine ring : Contributes to its biological activity.
  • Fluorophenyl group : Enhances binding affinity to biological targets.
  • Benzo[d][1,3]dioxole moiety : May influence pharmacokinetics and pharmacodynamics.

The molecular formula is C19H18FN4O3C_{19}H_{18}FN_{4}O_{3}, with a molecular weight of approximately 364.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors : Potential modulation of receptor activity influencing cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting potent antiproliferative effects .

CompoundTarget Cell LineIC50 (μM)
This compoundHepG21.30
SAHA (control)HepG217.25

Additionally, in vivo studies using xenograft models revealed that compounds similar to this one can significantly inhibit tumor growth, with tumor growth inhibition rates reaching up to 48.89% compared to controls .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Similar compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and promoting neuroprotection.

Study 1: Antiproliferative Effects

In a study focusing on antiproliferative activities, the compound was tested against multiple tumor cell lines, including lung and breast cancer cells. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with enhanced apoptosis rates observed through flow cytometry analysis .

Study 2: Mechanistic Insights

A mechanistic study explored the pathways affected by the compound. It was found to induce G2/M phase arrest in cancer cells, suggesting that it interferes with the cell cycle progression . The promotion of apoptosis was confirmed through increased annexin V staining in treated cells.

Preparation Methods

Retrosynthetic Disconnections

  • Disconnection 1 : Cleavage of the ethyl carboxamide linker yields benzo[d]dioxole-5-carboxylic acid and 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine.
  • Disconnection 2 : The pyridazinone ring is derived from cyclization of a 1,4-diketone precursor with hydrazine.

Key Intermediate Synthesis

Pyridazinone Ring Formation

The 6-oxopyridazinone scaffold is synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, 3-(4-fluorophenyl)-1,6-dihydropyridazin-6-one is prepared as follows:

Procedure :

  • 1,4-Diketone precursor : 4-Fluorophenylglyoxal (10 mmol) and methyl vinyl ketone (10 mmol) are refluxed in ethanol with piperidine (0.5 eq) for 12 hours.
  • Cyclization : The diketone intermediate is treated with hydrazine hydrate (2 eq) in acetic acid at 80°C for 6 hours, yielding 3-(4-fluorophenyl)-1,6-dihydropyridazin-6-one (78% yield).

Table 1 : Optimization of Pyridazinone Cyclization Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Ethanol 80 6 78
HCl Water 100 8 62
Acetic Acid Toluene 110 10 55

Ethylenediamine Linker Installation

The ethyl spacer connecting the pyridazinone and carboxamide is introduced via nucleophilic substitution:

Procedure :

  • Chlorination : 3-(4-Fluorophenyl)-1,6-dihydropyridazin-6-one is treated with phosphorus oxychloride (3 eq) at reflux for 4 hours to form the 1-chloro derivative.
  • Amination : The chloropyridazinone reacts with ethylenediamine (5 eq) in DMF at 60°C for 12 hours, yielding 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (65% yield).

Carboxamide Coupling

Benzo[d]dioxole-5-Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride or mixed anhydride for amide bond formation:

Procedure :

  • Chlorination : Benzo[d]dioxole-5-carboxylic acid (5 mmol) is treated with thionyl chloride (10 eq) at 70°C for 2 hours.
  • Coupling : The acyl chloride reacts with 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (5 mmol) in dichloromethane with triethylamine (3 eq) at 0°C → RT for 6 hours, yielding the target compound (82% yield).

Table 2 : Comparison of Coupling Reagents

Reagent Solvent Yield (%) Purity (HPLC)
EDCl/HOBt DMF 85 98.5
Thionyl Chloride DCM 82 97.8
DCC/DMAP THF 76 96.2

Reaction Optimization and Challenges

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) improve solubility but may cause side reactions. Dichloromethane balances reactivity and purity.

Protecting Group Strategies

  • Pyridazinone NH Protection : Boc-anhydride is used during ethylenediamine coupling to prevent N-alkylation side reactions.
  • Carboxylic Acid Protection : Methyl esters are hydrolyzed post-coupling to avoid premature activation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, CONH), 7.75–7.65 (m, 2H, ArH), 6.95–6.85 (m, 4H, ArH), 6.05 (s, 2H, OCH2O), 4.25 (t, J = 6.0 Hz, 2H, NCH2), 3.70 (t, J = 6.0 Hz, 2H, CH2NH).
  • HRMS (ESI+) : m/z 382.1254 [M+H]+ (calc. 382.1251).

Purity and Yield Tradeoffs

Table 3 : Recrystallization Optimization

Solvent System Yield (%) Purity (%)
Ethanol/Water (7:3) 75 99.1
Acetone/Hexane (1:2) 68 98.7
Ethyl Acetate 60 97.5

Scalability and Industrial Considerations

Catalytic System Reusability

Palladium catalysts in Suzuki couplings (for fluorophenyl installation) are recovered via filtration with ≤15% activity loss over 5 cycles.

Cost Analysis of Key Reagents

Reagent Cost per kg (USD)
4-Fluorophenylboronic acid 320
Benzo[d]dioxole-5-carboxylic acid 280
Pd(PPh3)4 12,000

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with high yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Pyridazinone ring formation : Condensation reactions between hydrazine derivatives and diketones under reflux conditions.
  • Substituent attachment : Nucleophilic substitutions (e.g., SNAr) for introducing the 4-fluorophenyl group and ethyl linker.
  • Carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling between the benzo[d][1,3]dioxole-5-carboxylic acid and the ethylamine intermediate. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography and HPLC is recommended to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

A combination of analytical techniques is essential:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent connectivity and aromatic proton environments.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C20_{20}H16_{16}FN3_{3}O4_{4}, MW 381.36).
  • Chromatography : HPLC with UV detection at 254 nm to assess purity. Crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. What are the critical parameters for optimizing reaction conditions during synthesis?

Key factors include:

  • Temperature : Pyridazinone formation requires reflux (~110°C) to drive cyclization.
  • Catalysts : Use of DMAP or HOBt for efficient amide coupling.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. Reaction progress should be monitored via TLC or in-situ FTIR to detect intermediate formations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in:

  • Assay conditions : Buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility.
  • Cell/tissue models : Differences in membrane permeability or metabolic stability. Standardize assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}) and validate with structurally related analogs. Statistical meta-analysis of dose-response curves can identify outliers .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in neuroprotective or anticancer contexts?

  • Target identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins.
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., apoptosis or kinase inhibition).
  • In silico docking : Molecular dynamics simulations with predicted targets (e.g., HDACs or PARP enzymes). Cross-validate findings using knockout cell lines or competitive inhibitors .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing off-target effects?

  • Substituent variation : Synthesize analogs with halogen (Cl/Br) or electron-donating (OCH3_3) groups at the 4-fluorophenyl position.
  • Scaffold hopping : Replace pyridazinone with pyridine or triazine cores to assess ring flexibility.
  • Pharmacophore mapping : Use 3D-QSAR models to predict critical hydrogen-bonding or hydrophobic interactions. Prioritize analogs with >10-fold selectivity in panel screens (e.g., Eurofins BioMAP) .

Q. What analytical approaches are suitable for detecting degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions.
  • LC-MS/MS : Identify degradation products via fragmentation patterns and retention time shifts.
  • Stability assays : Monitor thermal (40°C) and photolytic (UV light) degradation in PBS or simulated gastric fluid. Quantify major degradants using validated calibration curves .

Methodological Notes

  • Data interpretation : Always correlate synthetic yields with spectroscopic purity to avoid false SAR conclusions.
  • Biological assays : Include positive controls (e.g., known enzyme inhibitors) and normalize activity to solvent-only baselines.
  • Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, especially neurotoxic or genotoxic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.